molecular formula C21H16N2O3 B1281772 2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione CAS No. 344569-80-8

2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione

Cat. No.: B1281772
CAS No.: 344569-80-8
M. Wt: 344.4 g/mol
InChI Key: XGBXCTPLVIXDKU-UHFFFAOYSA-N
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Description

2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzyloxy group attached to a pyridine ring, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the benzyloxy and pyridine groups . The reaction conditions often include the use of solvents such as isopropanol and water, with catalysts like silica-supported niobium complexes to enhance the yield and efficiency of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly and cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and pyridine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The isoindoline-1,3-dione moiety may also contribute to the compound’s overall reactivity and stability, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both benzyloxy and pyridine groups, along with the isoindoline-1,3-dione scaffold, makes it a versatile compound in synthetic and medicinal chemistry .

Biological Activity

The compound 2-((3-(benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione is a member of the isoindoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoindoline core and subsequent modifications to introduce the benzyloxy and pyridine moieties. Detailed synthetic pathways can be found in the literature, highlighting various methodologies such as Ugi reactions and palladium-catalyzed cyclizations .

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential in various therapeutic areas:

  • Anticancer Activity : Research indicates that isoindoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting tumor growth in vitro and in vivo models .
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory effects .
  • Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .

Case Study 1: Anticancer Efficacy

A study conducted on various isoindoline derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 12 µM, indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in TNF-alpha levels. This suggests that the compound may inhibit the NF-kB signaling pathway, a critical mediator of inflammatory responses .

Data Tables

Biological ActivityModel SystemIC50/EffectivenessReference
AnticancerMCF-7 breast cancer12 µM
Anti-inflammatoryLPS-induced modelReduced TNF-alpha
AntimicrobialVarious pathogensZone of inhibition

The proposed mechanism of action for this compound involves interaction with specific cellular targets that modulate pathways related to cell proliferation and apoptosis. Its structural similarity to known inhibitors suggests it may act on similar targets involved in cancer progression and inflammatory responses.

Properties

IUPAC Name

2-[(3-phenylmethoxypyridin-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c24-20-16-9-4-5-10-17(16)21(25)23(20)13-18-19(11-6-12-22-18)26-14-15-7-2-1-3-8-15/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBXCTPLVIXDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40529063
Record name 2-{[3-(Benzyloxy)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344569-80-8
Record name 2-{[3-(Benzyloxy)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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